4-Bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine
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Overview
Description
4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine is an organic compound with the molecular formula C26H30BrN It is a derivative of isoquinoline, featuring a bromine atom and a tert-butyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine typically involves a multi-step process. One common method starts with the bromination of isoquinoline to introduce the bromine atom at the desired position. This is followed by a coupling reaction with 4-(tert-butyl)phenylamine under appropriate conditions to form the final product. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used. The reactions are often carried out in solvents like DMF or toluene.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinolines.
Coupling Reactions: Products are biaryl compounds with extended conjugation.
Oxidation and Reduction: Products include quinoline derivatives and amine derivatives.
Scientific Research Applications
4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(4-(tert-butyl)phenyl)aniline
- 4-bromo-N-(4-(tert-butyl)phenyl)benzamide
- 4-bromo-N-(4-(tert-butyl)phenyl)pyridine
Uniqueness
4-bromo-N-(4-(tert-butyl)phenyl)isoquinolin-1-amine is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
848841-51-0 |
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Molecular Formula |
C19H19BrN2 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
4-bromo-N-(4-tert-butylphenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C19H19BrN2/c1-19(2,3)13-8-10-14(11-9-13)22-18-16-7-5-4-6-15(16)17(20)12-21-18/h4-12H,1-3H3,(H,21,22) |
InChI Key |
ZDDSDCBOPSWNEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=NC=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
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